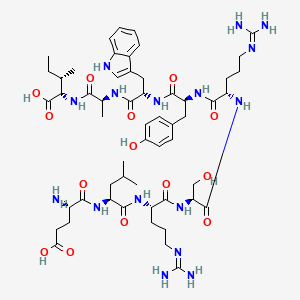
Lymecycline-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lymecycline-d8 is a deuterated form of lymecycline, a broad-spectrum second-generation tetracycline antibiotic. It is used primarily for the treatment of acne vulgaris and other susceptible bacterial infections . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lymecycline due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lymecycline is synthesized through a semi-synthetic process derived from a fermentation product. The reaction involves the combination of formaldehyde, lysine, and tetracycline . The process typically includes the following steps:
Fermentation: Production of tetracycline through microbial fermentation.
Chemical Modification: Reaction of tetracycline with formaldehyde and lysine to form lymecycline.
Deuteration: Introduction of deuterium atoms to produce Lymecycline-d8.
Industrial Production Methods
Industrial production of lymecycline involves large-scale fermentation followed by chemical modification. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lymecycline-d8, like other tetracyclines, undergoes various chemical reactions, including:
Oxidation: Lymecycline can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in lymecycline.
Substitution: Substitution reactions can occur at specific sites on the lymecycline molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
Lymecycline-d8 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lymecycline in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of lymecycline.
Drug Interaction Studies: Used to investigate potential interactions between lymecycline and other drugs.
Biological Research: Employed in studies related to bacterial resistance and the mechanism of action of tetracycline antibiotics.
Mechanism of Action
Lymecycline-d8 exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing amino-acyl tRNA from binding to the A site of the ribosome. This inhibition prevents the elongation of polypeptide chains, resulting in bacteriostatic action . The molecular targets include the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Minocycline: Another tetracycline antibiotic with similar uses but different pharmacokinetic properties.
Doxycycline: Known for its lipid solubility and effectiveness in treating various infections.
Tetracycline: The parent compound from which lymecycline is derived.
Uniqueness of Lymecycline-d8
This compound is unique due to its deuterated form, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable for pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.
Properties
Molecular Formula |
C29H38N4O10 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-amino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1/i4D2,5D2,8D2,10D2 |
InChI Key |
PZTCVADFMACKLU-FQUWEHRISA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NCNC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



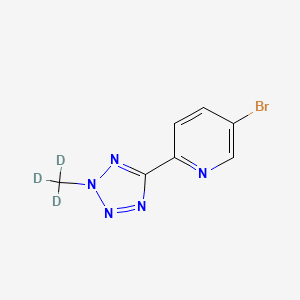
![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
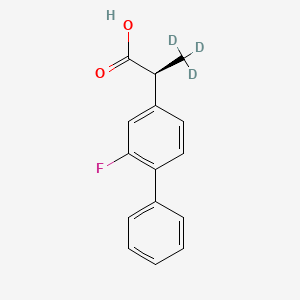

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
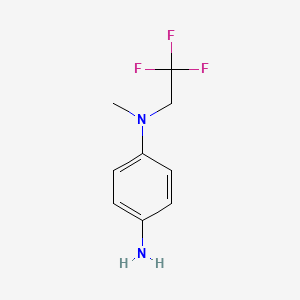
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)

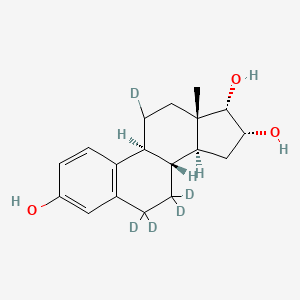

![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)
